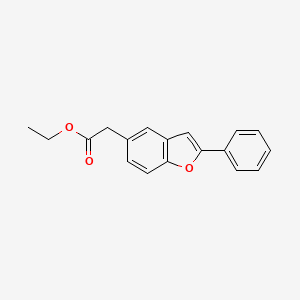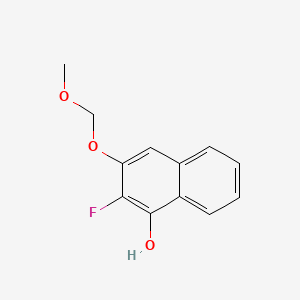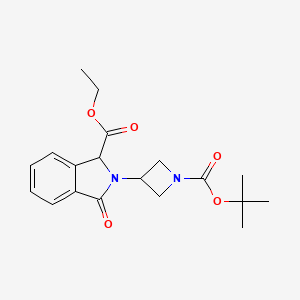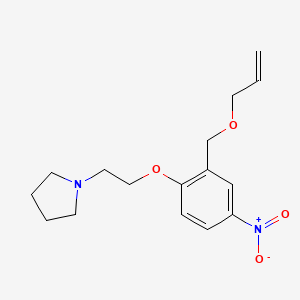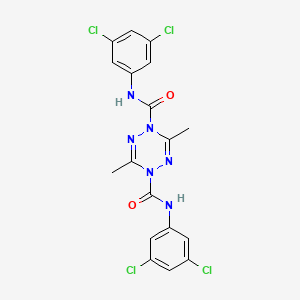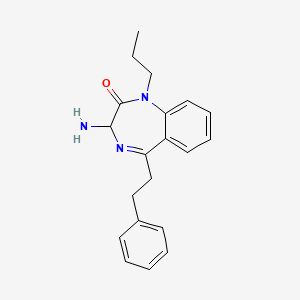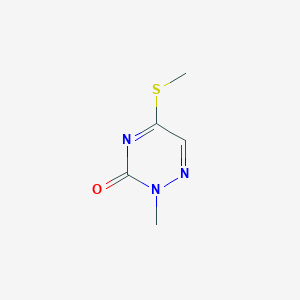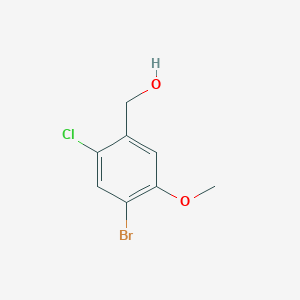
(4-Bromo-2-chloro-5-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical reactions and applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-methoxyphenyl)methanol typically involves multiple stepsThe reaction conditions often involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process by combining multiple reaction steps into a single procedure. This method can reduce the consumption of catalysts and solvents, making the production more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
(4-Bromo-2-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学研究应用
(4-Bromo-2-chloro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of (4-Bromo-2-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. The methoxy group can also influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
4-Bromo-2-methoxyphenol: This compound lacks the chlorine atom and methanol group, making it less reactive in certain reactions.
Uniqueness
(4-Bromo-2-chloro-5-methoxyphenyl)methanol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC 名称 |
(4-bromo-2-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
InChI 键 |
UJNJUDZVPMOUCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CO)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


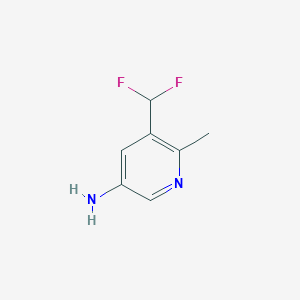
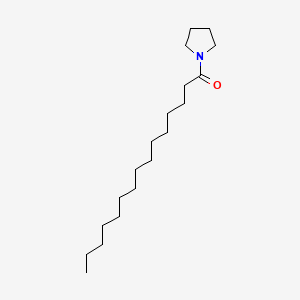
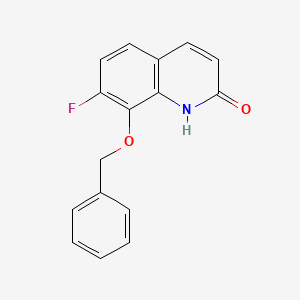
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

